

The Azepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

1-(2-(4-

Compound Name: *(Chloromethyl)phenoxy)ethyl)azepane hydrochloride*

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An In-depth Technical Guide for Drug Discovery Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This technical guide offers a comprehensive overview of azepane-containing compounds, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Landscape of Azepane-Containing Compounds

Azepane derivatives have demonstrated a remarkable breadth of biological activities, with significant potential across multiple therapeutic areas.^[1] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of diseases.^[1]

Anticancer Activity

A significant area of investigation for azepane-containing compounds is oncology. These compounds have been shown to target various pathways implicated in cancer progression.^[2] For instance, derivatives of the natural product (-)-balanol, which features an azepane ring, are

potent inhibitors of protein kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.^{[3][4]} Furthermore, certain azepane derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which act as negative regulators of anti-tumor immunity.^{[5][6]} Inhibition of these phosphatases can enhance the body's immune response against cancer cells.^[6]

Central Nervous System (CNS) Disorders

The conformational flexibility of the azepane ring makes it a suitable scaffold for targeting CNS receptors and transporters.^[7] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).^{[8][9]} Such compounds hold promise for the treatment of various neuropsychiatric disorders.^[9] The development of azepane-based compounds for CNS disorders often involves careful consideration of their ability to cross the blood-brain barrier.^[10]

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, azepane derivatives have been explored as inhibitors of β -secretase (BACE1).^[5] BACE1 is a key enzyme in the production of amyloid- β peptides, which are central to the formation of amyloid plaques in the brain.^[5]

Other Therapeutic Areas

The pharmacological utility of azepanes extends to other areas, including:

- Antimicrobial agents^[1]
- Anticonvulsants^[11]
- Histamine H3 receptor inhibitors^[1]
- α -Glucosidase inhibitors^[1]

Quantitative Biological Data

The following tables summarize the in vitro potency of representative azepane-containing compounds against various biological targets. This data is crucial for understanding structure-activity relationships and for guiding the design of new, more potent analogs.

Table 1: Anticancer Activity of Azepane Derivatives

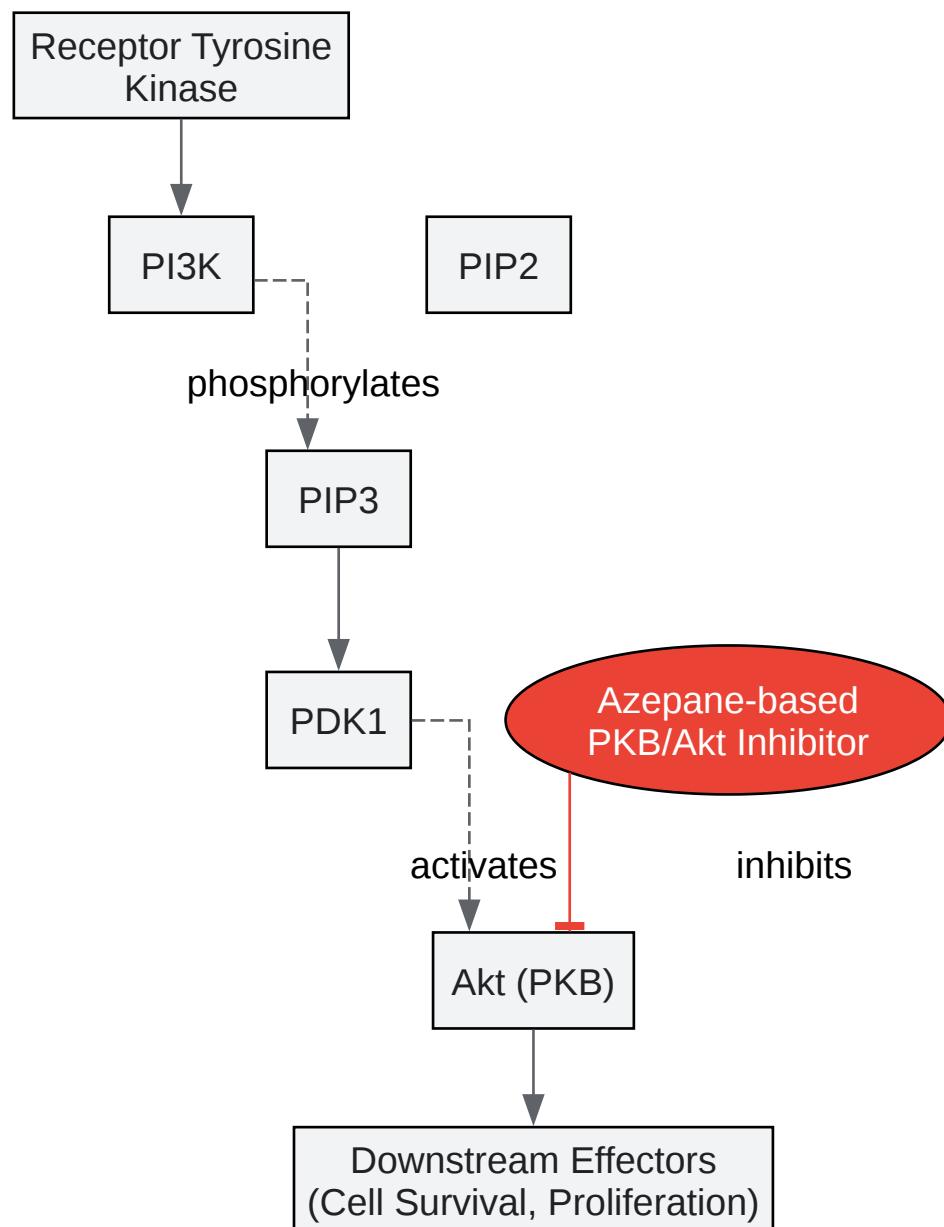
Compound Class	Target	IC50	Reference
Banol Analog (Amide Isostere)	PKB α	4 nM	[4] [12]
Banol Analog (Amide Isostere)	PKA	3 nM	[4]
PTPN2/PTPN1 Inhibitor	PTPN2/PTPN1	Nanomolar range	[6]

Table 2: CNS Activity of Azepane Derivatives

Compound Class	Target	IC50	Reference
Chiral Bicyclic Azepane	NET	60 \pm 7 nM	[8]
Chiral Bicyclic Azepane	DAT	230 \pm 12 nM	[8]
Chiral Bicyclic Azepane	SERT	250 \pm 32 nM	[8]

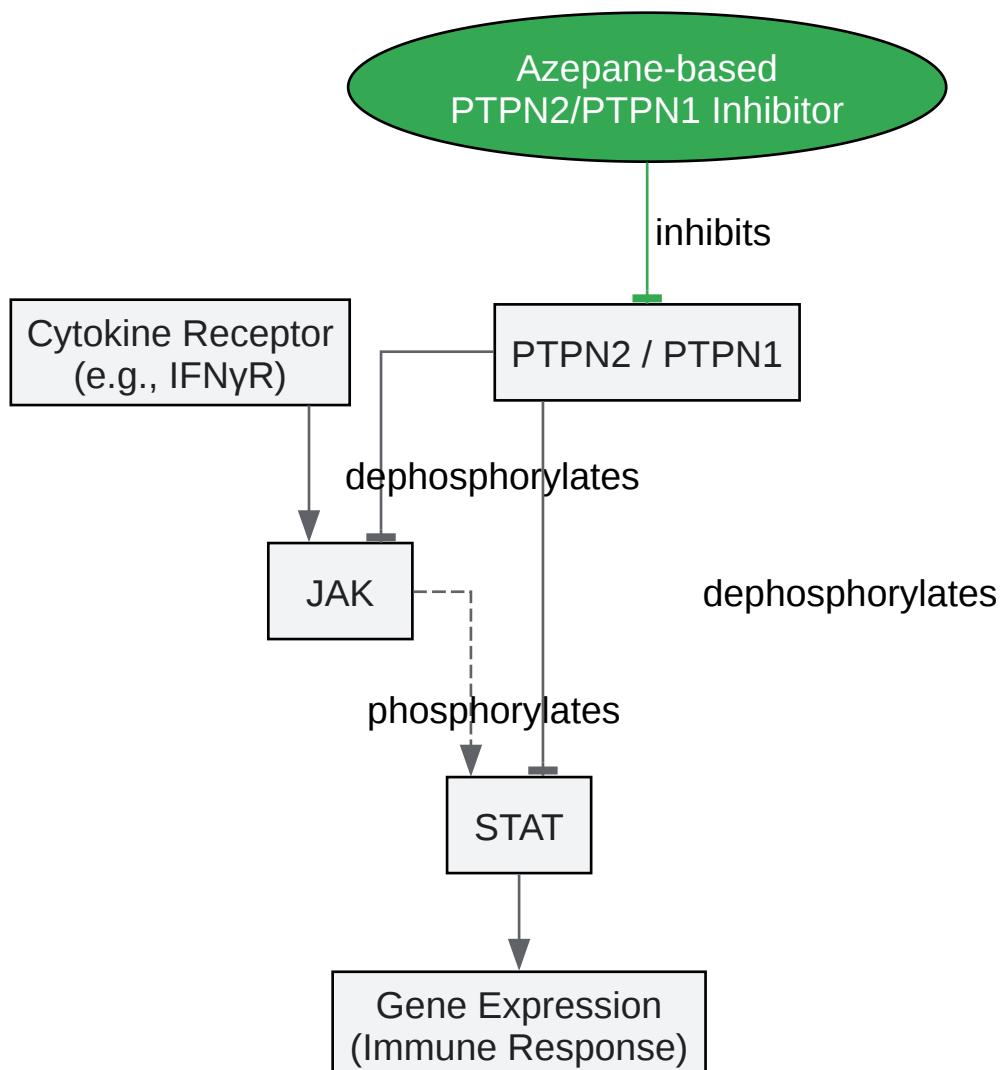
Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane-containing compounds is fundamental for rational drug design. The following diagrams illustrate key signaling cascades modulated by these derivatives.



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Figure 1: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.



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Figure 2: Inhibition of PTPN2/PTPN1 by Azepane Compounds to Enhance Immune Signaling.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key assays used in the evaluation of azepane-containing compounds.

In Vitro Kinase Inhibition Assay (for PKB/Akt)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase.

Materials:

- Recombinant human PKB α enzyme
- PKA enzyme (for counter-screening)
- ATP
- Peptide substrate (e.g., Crosstide)
- Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Test compound (azepane derivative) dissolved in DMSO
- Radiolabeled ATP (e.g., [γ -³³P]ATP)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the assay buffer, peptide substrate, and the kinase enzyme.
- Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³³P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ -³³P]ATP.

- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a method to assess the binding affinity of a compound to monoamine transporters.[\[13\]](#)

Materials:

- Cell membranes prepared from cells expressing human NET, DAT, or SERT.
- Radioligands: [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT).
- Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).
- Test compound (azepane derivative) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Procedure:

- In a 96-well plate, add the assay buffer, cell membranes, the appropriate radioligand, and either the vehicle (for total binding), the non-specific binding inhibitor, or the test compound at various concentrations.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

- Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ or Ki value.

Synthesis of Azepane Scaffolds

The construction of the azepane ring is a key challenge in the synthesis of these compounds. Several synthetic strategies have been developed, including:

- Ring-closing reactions: Intramolecular cyclization of linear precursors.[\[11\]](#)
- Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines or piperidines. A common method is the Beckmann rearrangement of cyclohexanone oximes.[\[8\]](#)[\[11\]](#)
- Multistep sequences: Complex synthetic routes to build highly functionalized azepane cores.[\[11\]](#)
- Diazocarbonyl chemistry: A versatile method for preparing functionalized azepane scaffolds.[\[14\]](#)

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.[\[3\]](#)

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[\[1\]](#) Its structural and conformational properties offer a unique advantage in designing molecules that can interact with a wide range of biological targets with high affinity and selectivity.[\[3\]](#)[\[15\]](#) The ongoing exploration of new synthetic methodologies and a deeper

understanding of the structure-activity relationships of azepane-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.[\[11\]](#)

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